molecular formula C26H33N3O2 B6043201 3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone

Cat. No.: B6043201
M. Wt: 419.6 g/mol
InChI Key: SESDAWWRRRWAPY-UHFFFAOYSA-N
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Description

3-[2-(1-azepanyl)-2-oxoethyl]-4-(2,2-diphenylethyl)-2-piperazinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AZP-531 and is a synthetic analog of unacylated ghrelin, a hormone that regulates energy metabolism and food intake. AZP-531 has been found to exhibit ghrelin-like properties, making it a promising candidate for the treatment of metabolic disorders such as obesity and type 2 diabetes.

Mechanism of Action

AZP-531 exerts its effects by binding to the ghrelin receptor, a G protein-coupled receptor that is involved in the regulation of energy metabolism. Binding of AZP-531 to the ghrelin receptor activates a signaling pathway that leads to the release of growth hormone and insulin-like growth factor 1. This results in improved glucose metabolism and reduced food intake.
Biochemical and Physiological Effects
AZP-531 has been shown to have a range of biochemical and physiological effects. It has been found to improve glucose metabolism by increasing insulin sensitivity and reducing hepatic glucose production. In addition, AZP-531 has been shown to reduce food intake by increasing satiety and reducing hunger. AZP-531 has also been found to improve lipid metabolism by reducing triglyceride levels and increasing HDL cholesterol levels.

Advantages and Limitations for Lab Experiments

AZP-531 has several advantages for laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. In addition, AZP-531 has been extensively studied in preclinical models, providing a wealth of data on its pharmacological properties.
However, there are also limitations to the use of AZP-531 in laboratory experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the mechanisms underlying its effects are not fully understood, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for research on AZP-531. One area of interest is the development of more potent and selective ghrelin receptor agonists. Another area of interest is the investigation of the long-term safety and efficacy of AZP-531 in both animal models and humans. Additionally, further studies are needed to fully elucidate the mechanisms underlying the effects of AZP-531 on glucose and lipid metabolism. Finally, the potential use of AZP-531 in the treatment of other metabolic disorders, such as non-alcoholic fatty liver disease, warrants further investigation.

Synthesis Methods

The synthesis of AZP-531 involves the reaction of 2-oxoethylazepane with 4-(2,2-diphenylethyl)piperazin-1-one in the presence of a catalyst. The reaction proceeds through a series of steps, resulting in the formation of AZP-531 as the final product. The synthesis of AZP-531 is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

AZP-531 has been extensively studied for its potential therapeutic applications. It has been found to regulate glucose metabolism, reduce food intake, and improve insulin sensitivity in preclinical studies. In addition, AZP-531 has been shown to improve lipid metabolism and reduce body weight in animal models of obesity. These findings suggest that AZP-531 has significant potential as a treatment for metabolic disorders.

Properties

IUPAC Name

3-[2-(azepan-1-yl)-2-oxoethyl]-4-(2,2-diphenylethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33N3O2/c30-25(28-16-9-1-2-10-17-28)19-24-26(31)27-15-18-29(24)20-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,23-24H,1-2,9-10,15-20H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESDAWWRRRWAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CC2C(=O)NCCN2CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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